molecular formula C19H16FN3OS B2994438 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 1286698-82-5

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone

Cat. No. B2994438
CAS RN: 1286698-82-5
M. Wt: 353.42
InChI Key: KNORXGRCVNVRCU-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds within the fluorene and azetidinone class have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, fluorene-based azetidinones demonstrated remarkable activity against specific cancer cell lines (A-549 and MDA-MB-231), comparing favorably with reference drugs like Taxol. These compounds' mode of action was further elucidated through molecular docking studies, suggesting their interaction with the dihydrofolate reductase enzyme, which plays a crucial role in DNA synthesis and cell division (Hussein et al., 2020). Additionally, another study on fluoro-phenyl indolizin derivatives showcased significant cytotoxic activities against the MCF-7 breast carcinoma cell line, highlighting their potential as anti-cancer agents (Naik, Mahanthesha, & Suresh, 2022).

Antibacterial and Antifungal Properties

Azetidinone and thiazolidinone derivatives, especially those incorporating benzothiazole units, have been synthesized and found to exhibit considerable antibacterial and antifungal activities. For instance, microwave-assisted synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were evaluated against various bacterial and fungal strains, showing moderate to significant activity, suggesting their potential use in developing new antimicrobial agents (Mistry & Desai, 2006).

Pharmacological Evaluation

Various derivatives of benzothiazole, including those with azetidinone and thiazolidinone frameworks, have been pharmacologically evaluated. These evaluations revealed activities ranging from anti-inflammatory, analgesic, CNS depressant, to skeletal muscle relaxant properties, indicating the broad pharmacological potential of these compounds (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Molecular Docking and Antitumor Properties

Indole-azolidinone hybrids have been synthesized and screened for their in vitro anticancer activity across several cancer cell lines. Notably, one compound showed exceptional cytotoxicity towards tumor cells, inducing apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms without affecting the G1/S transition in certain cells, suggesting a precise mechanism of action that spares non-malignant cells (Kryshchyshyn-Dylevych et al., 2021).

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-14-5-3-7-16-17(14)21-19(25-16)22-10-13(11-22)18(24)23-9-8-12-4-1-2-6-15(12)23/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORXGRCVNVRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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